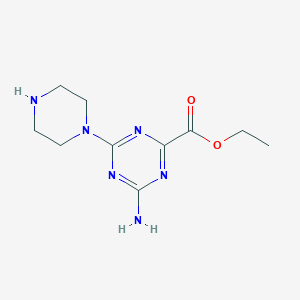

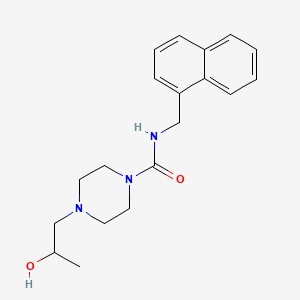

![molecular formula C11H12N4O3 B2634186 [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 871502-17-9](/img/structure/B2634186.png)

[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .

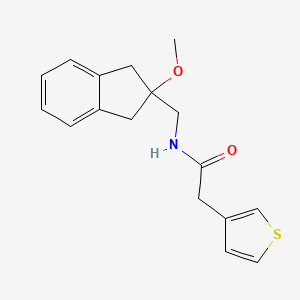

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The structure of pyrazole compounds is generally planar .Scientific Research Applications

Synthesis and Biological Evaluation of Pyrazole Derivatives

Pyrazole derivatives, including compounds structurally related to [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid, have been synthesized and evaluated for various biological activities. These compounds exhibit a range of properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The synthesis of these derivatives under microwave conditions in ethanol or methanol/glacial acetic acid mixture involves the reaction of hydrazines with chalcone derivatives, showcasing the compound's versatility in drug and agrochemical development (Sheetal et al., 2018).

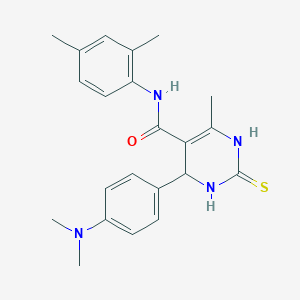

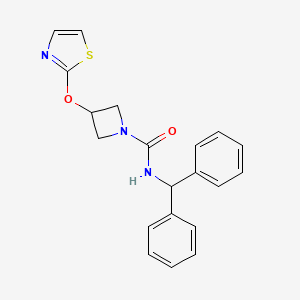

Pyrazole as a Pharmacophore

The pyrazole moiety serves as a pharmacophore, playing a crucial role in the structure of biologically active compounds. It represents an interesting template for combinatorial and medicinal chemistry. Pyrazole derivatives are utilized extensively as synthons in organic synthesis, displaying a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial. The recent success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry. Various synthetic strategies have been developed, including condensation followed by cyclization or multicomponent reactions (MCR), to obtain pyrazole appended heterocyclic skeletons under diverse conditions (A. M. Dar & Shamsuzzaman, 2015).

Antifungal Applications Against Fusarium oxysporum

In the fight against Bayoud disease affecting date palms, researchers have utilized synthetic compounds, including pyrazole derivatives, to target the Fusarium oxysporum pathogen. These compounds exhibit specific antifungal pharmacophore sites, contributing to the understanding of drug-target interactions and the development of targeted molecules for agricultural applications (Y. Kaddouri et al., 2022).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has also explored the use of pyrazole derivatives as chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes, crucial for drug metabolism and potential drug–drug interactions. Such studies are vital for understanding the metabolic pathways of pharmaceutical compounds and for predicting interactions that could occur with co-administered drugs (S. C. Khojasteh et al., 2011).

Mechanism of Action

Target of action

Pyrazole and indole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of these compounds often involves interactions with these targets, leading to changes in cellular processes .

Biochemical pathways

The affected pathways and their downstream effects can vary widely depending on the specific targets of the compound .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can also vary widely, and can have a significant impact on their bioavailability .

Result of action

The molecular and cellular effects of these compounds’ actions can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action environment

Environmental factors can influence the action, efficacy, and stability of these compounds. For example, factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets .

Future Directions

properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-7-5-8(2)15(12-7)9-3-4-10(16)14(13-9)6-11(17)18/h3-5H,6H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCPLBYPXHITRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2634115.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2634117.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2634121.png)

![N-[3'-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2634122.png)

![1-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2634123.png)